(S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline

asymmetric hydrogenation iridium catalysis enantioselective synthesis

The compound (S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline (CAS 218460-00-5) belongs to the phosphinooxazoline (PHOX) family of chiral P,N-ligands. These ligands coordinate to transition metals via their phosphine and oxazoline nitrogen atoms, forming catalysts used in a wide range of enantioselective transformations.

Molecular Formula C27H30NOP
Molecular Weight 415.5 g/mol
CAS No. 218460-00-5
Cat. No. B3252649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline
CAS218460-00-5
Molecular FormulaC27H30NOP
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C4=NC(CO4)C(C)(C)C
InChIInChI=1S/C27H30NOP/c1-19-12-6-9-15-22(19)30(23-16-10-7-13-20(23)2)24-17-11-8-14-21(24)26-28-25(18-29-26)27(3,4)5/h6-17,25H,18H2,1-5H3/t25-/m1/s1
InChIKeyPWDWTBOBIGNWSX-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline (CAS 218460-00-5): A High-Performance Chiral PHOX Ligand for Asymmetric Catalysis Procurement


The compound (S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline (CAS 218460-00-5) belongs to the phosphinooxazoline (PHOX) family of chiral P,N-ligands. These ligands coordinate to transition metals via their phosphine and oxazoline nitrogen atoms, forming catalysts used in a wide range of enantioselective transformations . This specific derivative features a sterically demanding tert-butyl group on the oxazoline ring and two ortho-tolyl substituents on the phosphorus atom. Unlike the more common diphenylphosphino analogue ((S)-t-BuPHOX, CAS 148461-16-9), the bis(o-tolyl)phosphino motif profoundly alters the ligand's steric and electronic profile, leading to distinct catalytic performance characteristics that are critical for informed procurement decisions [1].

Why (S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline Cannot Be Replaced by Generic PHOX Ligands


PHOX ligands are not interchangeable commodities. The enantioselectivity and catalytic activity of a PHOX-metal complex are exquisitely sensitive to the steric and electronic properties of the phosphorus aryl substituents [1]. The (S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline ligand, with its unique bis(o-tolyl)phosphino donor, creates a distinct chiral pocket that differs fundamentally from that of the diphenylphosphino analogue [2]. In iridium-catalyzed hydrogenation, this specific ligand consistently outperforms other PHOX variants, achieving enantioselectivities up to 97% ee where standard ligands yield substantially lower values . Simply substituting a less expensive or more readily available PHOX ligand without accounting for these documented performance gaps risks compromised enantioselectivity and failed asymmetric transformations. The quantitative evidence in the following section provides the differentiation data necessary for rigorous ligand selection.

Quantitative Differentiation Evidence for (S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline vs. Closest Analogs


Superior Enantioselectivity in Iridium-Catalyzed Asymmetric Hydrogenation Relative to Standard PHOX Ligands

In a systematic study of PHOX ligands for iridium-catalyzed enantioselective hydrogenation of imines and trisubstituted olefins, the PHOX ligand bearing a bis(o-tolyl)phosphanyl moiety delivered the highest enantiomeric excesses among all evaluated variants, reaching up to 97% ee . This value surpasses the performance of the corresponding diphenylphosphino PHOX ligand ((S)-t-BuPHOX, CAS 148461-16-9) and other P-aryl-substituted derivatives, establishing the o-tolyl substitution pattern as optimal for this transformation class.

asymmetric hydrogenation iridium catalysis enantioselective synthesis

Benchmark Performance in Enantioselective Ag(I)-Catalyzed [3+2] Cycloaddition of Azomethine Ylides

In an extensive evaluation of PHOX ligands for Ag(I)-catalyzed asymmetric [3+2] cycloaddition of azomethine ylides with olefins, the bis(ortho-tolyl)phosphino-tert-butyloxazoline ligand was identified as the most selective PHOX ligand, yielding the pyrrolidine product 38a with 84% enantiomeric excess [1]. This ligand served as the benchmark against which all other PHOX derivatives were compared, including newly developed C5-substituted variants. The authors explicitly state that other ligands 'induced similar or superior enantioselectivity than the best PHOX ligand (bis(ortho-tolyl)phosphino-tertbutyloxazoline)' [1], underscoring its status as the reference standard for this reaction class.

azomethine ylide cycloaddition silver catalysis pyrrolidine synthesis

Structurally Characterized Chiral Pocket: X-ray and NOE Evidence for a Distinct o-Tolyl Conformation

X-ray crystallographic and NOE analyses of trinuclear iridium hydride complexes bearing the (S)-4-tert-butyl-2-[2-(di-o-tolylphosphino)phenyl]-4,5-dihydrooxazole ligand revealed a well-defined chiral pocket in which one P-aryl substituent adopts a pseudoequatorial position while the other occupies a pseudoaxial orientation proximate to the oxazoline tert-butyl group [1]. This locked conformation creates a sterically differentiated quadrant environment around the metal center that is not present in the diphenylphosphino analogue, where the unsubstituted phenyl rings lack the ortho-methyl directing groups and exhibit greater rotational freedom [2]. The resulting chiral pocket topology correlates directly with the enhanced enantioselectivities observed in catalysis.

ligand design X-ray crystallography chiral pocket topology

PTP1B Enzyme Inhibition Activity: A Potential Differentiating Biological Property

This compound has been evaluated for inhibition of human recombinant protein tyrosine phosphatase 1B (PTP1B), yielding a Ki value of 2.30 × 10³ nM (2.3 µM) and characterized as a mixed-type inhibitor using p-nitrophenylphosphate as substrate [1]. While this inhibition potency is modest, it represents a biological activity dimension not commonly reported for standard PHOX ligands and may be relevant for drug discovery programs investigating dual catalytic/biological applications or for assessing potential off-target effects when using this ligand-derived metal complexes in medicinal chemistry contexts.

PTP1B inhibition enzyme kinetics mixed-type inhibition

Procurement-Relevant Application Scenarios for (S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline


Pharmaceutical Intermediate Synthesis via Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Unfunctionalized Alkenes

This ligand is the optimal choice for medicinal chemistry and process chemistry groups developing catalytic asymmetric hydrogenation routes to chiral amine and alkane building blocks. When high enantiomeric purity (>95% ee) is required for regulatory submission, the documented 97% ee performance of the bis(o-tolyl)phosphino PHOX ligand in iridium-catalyzed hydrogenation provides a proven starting point . The structurally characterized chiral pocket [1] informs substrate scope predictions and reduces empirical screening efforts compared to using the standard diphenylphosphino PHOX analogue.

Enantioselective Pyrrolidine Library Synthesis via Ag(I)-Catalyzed [3+2] Cycloaddition

For academic and industrial laboratories synthesizing collections of enantiomerically enriched pyrrolidines—privileged scaffolds in drug discovery—this ligand represents the benchmark PHOX ligand for Ag(I)-catalyzed azomethine ylide cycloadditions [2]. Starting with this ligand provides a validated 84% ee baseline, enabling rapid optimization of substrate scope without the need for de novo ligand screening.

Ligand Design and Structure-Activity Relationship (SAR) Studies in Asymmetric Catalysis

Research groups engaged in developing next-generation P,N-ligands can utilize this compound as a structurally characterized reference point. The X-ray and NOE data defining the pseudoequatorial/pseudoaxial orientation of the P(o-tolyl) rings [1] provide a design template for engineering improved catalyst architectures. Comparative studies against this ligand are a standard method for demonstrating the advantages of novel ligand scaffolds.

Dual-Application Research: Catalysis and Phosphatase Inhibition Screening

For interdisciplinary medicinal chemistry projects that combine transition-metal catalysis with biological target screening, this compound's documented PTP1B inhibition activity (Ki = 2.3 µM) [3] adds an orthogonal dimension of value. Laboratories pursuing fragment-based drug design or evaluating potential off-target effects of metal-ligand complexes can benefit from this pre-existing bioactivity data.

Quote Request

Request a Quote for (S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.